Ring-Size Differentiation: [5.5] vs. [4.5] Spiro Scaffolds Produce a 1.7-Fold Difference in Human NK1 Receptor Binding Affinity
In a direct head-to-head comparison within the same study, the unsubstituted [5.5]-spiroketal scaffold (compound 25) exhibited an hNK1 IC₅₀ of 170 ± 17 nM, while the analogous [4.5]-spiroketal (compound 31) demonstrated superior affinity with an hNK1 IC₅₀ of 99 nM [1]. This 1.7-fold difference in binding affinity is attributable to the distinct conformational preferences imposed by the spiro ring size, which alter the spatial orientation of pendant aryl rings critical for receptor engagement [1]. The [5.5] spiro system benefits from a single dominant conformation stabilized by two reinforcing anomeric effects, estimated to be 9.5 kJ/mol lower in energy than alternative conformers [1].
| Evidence Dimension | Human NK1 receptor binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | [5.5]-spiroketal (compound 25): IC₅₀ = 170 ± 17 nM |
| Comparator Or Baseline | [4.5]-spiroketal (compound 31): IC₅₀ = 99 nM |
| Quantified Difference | 1.7-fold difference (170 vs. 99 nM); [4.5] scaffold shows superior affinity in this system |
| Conditions | Human NK1 receptor expressed in CHO cells; [³H]SP displacement assay; values are means ± S.D. of three experiments |
Why This Matters
For procurement decisions in NK1 antagonist programs, the [5.5] scaffold provides a distinct conformational space that may be preferable for certain substitution patterns or pharmacokinetic optimization strategies despite its moderately lower intrinsic affinity.
- [1] Seward, E. M.; Carlson, E.; Harrison, T.; Haworth, K. E.; Herbert, R.; Kelleher, F. J.; Kurtz, M. M.; Moseley, J.; Owen, S. N.; Owens, A. P.; Sadowski, S. J.; Swain, C. J.; Williams, B. J. Spirocyclic NK1 antagonists I: [4.5] and [5.5]-Spiroketals. Bioorg. Med. Chem. Lett. 2002, 12, 2515–2518. DOI: 10.1016/S0960-894X(02)00506-1. View Source
